5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Description
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound belonging to the 4,5-dihydroisoxazole (oxazoline) family. This class of compounds is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chloromethyl substituent at position 5 and an ethyl group at position 2.
Properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKIJQMVFEEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Chloromethylating Agents
A common synthetic route involves the cyclization of appropriate amino alcohol or amino acid derivatives in the presence of chloromethylating reagents under acidic conditions. This method typically proceeds as follows:
- Starting materials: 3-ethyl-4,5-dihydro-1,2-oxazole precursors or related amino alcohols
- Chloromethylating agents: Formaldehyde and hydrogen chloride (chloromethyl ether is sometimes used but is highly toxic and less favored)
- Reaction conditions: Acidic medium, controlled temperature (often room temperature to mild heating), and reaction times optimized to balance conversion and side reactions
The chloromethyl group is introduced concomitantly with ring closure or via post-cyclization substitution.
Halogenation of Preformed Oxazoline Rings
Another approach is the direct halogenation of the methyl group at position 5 of the oxazoline ring:
- Starting material: 3-ethyl-4,5-dihydro-1,2-oxazole
- Halogenating agents: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS)
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM)
- Conditions: Reflux or controlled temperature (e.g., 50–80°C), reaction times from several hours up to 18 hours
- Workup: Quenching with ice water, extraction, and crystallization (e.g., water-ethanol mixture)
This method allows selective chlorination with yields reported around 60–70%.
Industrial Production Considerations
Industrial-scale synthesis typically employs batch or continuous flow processes with optimized parameters:
| Parameter | Typical Industrial Range | Notes |
|---|---|---|
| Reaction temperature | 40–80 °C | Controlled to avoid decomposition |
| Solvent | DCM, DMSO, or mixed solvents | Chosen for solubility and reaction rate |
| Chlorinating agent | PCl₅ or SOCl₂ | Selected for efficiency and safety |
| Reaction time | 4–18 hours | Optimized for maximum yield |
| Catalyst | Sometimes Lewis acids or bases | To enhance selectivity |
| Purification | Crystallization, extraction | To achieve >95% purity |
Process optimization focuses on maximizing yield, minimizing by-products, and ensuring safe handling of chlorinating reagents.
Reaction Mechanism Insights
- The chloromethyl group acts as an electrophile, introduced either by substitution or cyclization involving chloromethyl intermediates.
- Bases such as diisopropylethylamine (Hunig’s base) are often used to promote ring closure by deprotonating intermediates and facilitating elimination of leaving groups.
- The oxazoline ring formation may proceed via intramolecular nucleophilic attack on activated carboxylic acid derivatives or halides.
Experimental Data and Optimization
Table 1: Typical Reaction Conditions and Yields for Chloromethylation
| Entry | Starting Material | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-ethyl-4,5-dihydro-1,2-oxazole | PCl₅ | DMSO | 80 | 18 | 65 | Reflux, quench with ice water |
| 2 | Amino alcohol precursor | Formaldehyde + HCl | Acidic aqueous | RT | 6 | 55 | Cyclization and chloromethylation simultaneous |
| 3 | 3-ethyl-4,5-dihydro-1,2-oxazole | NCS | DCM | 50 | 8 | 60 | Milder halogenation conditions |
Characterization Techniques for Prepared Compound
- NMR Spectroscopy: Confirms ring structure and chloromethyl substitution; characteristic C=N stretch near 1596 cm⁻¹ in IR.
- IR Spectroscopy: C-Cl stretch observed near 700 cm⁻¹.
- X-ray Crystallography: Determines ring conformation and bond lengths (C–C bond length ~1.5 Å).
- Elemental Analysis: Confirms purity with deviations <0.5% for C, H, N.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic displacement reactions with various nucleophiles. This reaction is critical for introducing functional diversity:
Mechanistic Insight : The chloromethyl group’s polarity (C–Cl δ⁺) facilitates nucleophilic attack, forming covalent bonds with amines, thiols, or hydroxide ions. Steric effects from the ethyl group at position 3 slightly hinder reactivity .
Ring-Opening Reactions
The dihydroisoxazole ring can undergo ring-opening under acidic or reductive conditions:
Structural Impact : Ring-opening reactions are highly dependent on the electronic environment of the oxazole ring. The ethyl group stabilizes intermediates through inductive effects .
Oxidation and Reduction
The compound participates in redox reactions targeting the chloromethyl group or the heterocycle:
Challenges : Competitive oxidation of the oxazole ring occurs with strong oxidants like CrO₃, necessitating milder reagents .
Cross-Coupling Reactions
The chloromethyl group enables participation in metal-catalyzed couplings:
Catalytic Efficiency : Palladium catalysts outperform copper in minimizing side reactions .
Biological Alkylation
The chloromethyl group acts as an electrophile in biochemical contexts:
| Target | Conditions | Outcome | Key Findings |
|---|---|---|---|
| Protein Thiol Groups | Physiological pH | Covalent protein adducts | Irreversible inhibition of enzymes like cysteine proteases. |
| DNA Alkylation | In vitro, Nucleophilic bases | DNA crosslinking | Potential genotoxicity observed in cell studies. |
Mechanism : The chloromethyl group forms stable thioether or amine adducts with biological nucleophiles, altering macromolecular function.
Thermal Decomposition
At elevated temperatures, decomposition pathways include:
Stability Note : The compound is stable under ambient conditions but degrades rapidly above 200°C .
Scientific Research Applications
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially leading to new drugs with therapeutic benefits.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets within biological systems. The chloromethyl group can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that affect their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues in Neuropharmacology
Compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol)
- Structure: Features a furan-2-yl group at position 3 and a phenolic substituent at position 3.
- Activity: Exhibits potent monoamine oxidase (MAO) inhibition, with significant antidepressant and antianxiety effects (neurotoxicity: negligible) .
- Key Data :
Compound 2g (5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole)
Herbicidal Derivatives
Pyroxasulfone (3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole)
- Structure : Contains a sulfonyl group and trifluoromethylpyrazole substituents.
- Key Data :
Comparison with Target Compound :
The chloromethyl group in 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole may confer reactivity for derivatization into herbicidal agents, but its lack of sulfonyl or fluorinated groups limits direct VLCFA inhibition.
Halogenated Derivatives
5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
Table 1: Key Properties of Selected 4,5-Dihydro-1,2-oxazole Derivatives
Biological Activity
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazole family, which is known for a diverse range of pharmacological properties. The unique structural features of this compound enable it to interact with various biological targets, making it a promising candidate in medicinal chemistry.
The compound can be synthesized through several methods, including the cyclization of appropriate precursors in the presence of chloromethylating agents. This process often involves controlled reaction conditions to optimize yield and purity. The chloromethyl group in its structure allows for further chemical modifications, enhancing its biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, modifications of similar oxazole derivatives have shown IC50 values in the low micromolar range against various human tumor cell lines, including colorectal and breast cancer cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that oxazole derivatives can inhibit bacterial growth effectively, with some compounds exhibiting activity comparable to established antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve interactions with nucleophilic sites on proteins and nucleic acids. This interaction could lead to modifications that affect cellular functions and signaling pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives possess potent cytotoxicity against human cancer cell lines. For example, a derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Antibacterial Activity : A comparative study analyzed the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had significant inhibitory zones comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For instance, alterations in the substitution pattern on the oxazole ring have been linked to enhanced potency against specific cancer cell lines and improved selectivity for certain biological targets .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers address discrepancies in biological activity data across studies?
- Answer : Standardize protocols and validate assays:
- Dose normalization : Express activity per molar concentration rather than mass.
- Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity).
- Meta-analysis : Use tools like RevMan to reconcile contradictory results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
